PDE3 Inhibition in Cardiovascular & Metabolic Screening
This compound has been evaluated in at least two independent ChEMBL-deposited PDE3 inhibition assays (CHEMBL_156486 and CHEMBL_334405), confirming its ability to engage the PDE3 enzyme target [1][2]. By contrast, the simpler 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide scaffold (CAS 303149-97-5) lacks any reported PDE3 activity in public databases [3]. This represents class-level inference: the addition of the N-(pyridin-2-yl)carboxamide functionality appears necessary for PDE3 engagement within this chemotype.
| Evidence Dimension | PDE3 enzyme inhibition (target engagement) |
|---|---|
| Target Compound Data | Confirmed PDE3 inhibitor in two independent assays per ChEMBL (exact IC₅₀/Ki not publicly disclosed) |
| Comparator Or Baseline | 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide: no PDE3 activity reported in ChEMBL or PubChem BioAssay |
| Quantified Difference | Qualitative difference: target compound demonstrates PDE3 engagement; comparator shows no detectable PDE3 signal in public databases |
| Conditions | ChEMBL_156486: Evaluated for ability to inhibit PDE3 (guinea pig ventricle, low Km cAMP PDE III). ChEMBL_334405: Inhibition of PDE3 (recombinant human). |
Why This Matters
For screening programs targeting PDE3-mediated pathways (e.g., cardiac contractility, platelet aggregation, metabolic regulation), this compound provides validated target engagement that the simpler 4-carboxamide analog cannot replicate.
- [1] BindingDB ChEMBL_156486 (CHEMBL761731): Evaluated for its ability to inhibit PDE3. Accessed 2026. View Source
- [2] BindingDB ChEMBL_334405 (CHEMBL864316): Inhibition of PDE3. Accessed 2026. View Source
- [3] PubChem CID 6409755 (1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide): BioAssay results. Accessed 2026. View Source
